![molecular formula C27H49NO2 B14286223 3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione CAS No. 138483-61-1](/img/structure/B14286223.png)
3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione
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Overview
Description
3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C27H49NO2 . It belongs to the class of pyrrolidine-2,5-diones, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a long aliphatic chain attached to a pyrrolidine-2,5-dione core, making it unique in its structural properties.
Preparation Methods
The synthesis of 3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione typically involves the reaction of a tricosenylamine with maleic anhydride under specific conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-(Tricos-1-EN-1-YL)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-(Prop-2-enyl)pyrrolidine-2,5-dione: Known for its biological activities and used in medicinal chemistry.
3-(2-chlorophenyl)pyrrolidine-2,5-dione: Studied for its anticonvulsant and antinociceptive properties.
3-chloro-1-substituted aryl pyrrolidine-2,5-dione: Synthesized for various applications in organic chemistry.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities .
Properties
CAS No. |
138483-61-1 |
---|---|
Molecular Formula |
C27H49NO2 |
Molecular Weight |
419.7 g/mol |
IUPAC Name |
3-tricos-1-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-24-26(29)28-27(25)30/h22-23,25H,2-21,24H2,1H3,(H,28,29,30) |
InChI Key |
IQOCGCKNGFJZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)NC1=O |
Origin of Product |
United States |
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